2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol

Regiochemistry Synthetic Intermediate Quality Control Kinase Inhibitor Scaffold Design

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol (CAS 939979-42-7; molecular formula C₇H₇N₃O₂; MW 165.15 g/mol) is a fused N-heterocyclic compound that exists in tautomeric equilibrium with its dione form, 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione. The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with documented activity against cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase delta (PI3Kδ).

Molecular Formula C7H7N3O2
Molecular Weight 165.152
CAS No. 939979-42-7
Cat. No. B2439775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol
CAS939979-42-7
Molecular FormulaC7H7N3O2
Molecular Weight165.152
Structural Identifiers
SMILESCC1=NN2C(=C1)NC(=O)C=C2O
InChIInChI=1S/C7H7N3O2/c1-4-2-5-8-6(11)3-7(12)10(5)9-4/h2-3,12H,1H3,(H,8,11)
InChIKeyPPOAIFZITAMTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol (CAS 939979-42-7): Core Scaffold Identity and Procurement Baseline


2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol (CAS 939979-42-7; molecular formula C₇H₇N₃O₂; MW 165.15 g/mol) is a fused N-heterocyclic compound that exists in tautomeric equilibrium with its dione form, 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with documented activity against cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase delta (PI3Kδ) [1]. This compound serves as a key intermediate or core fragment for the synthesis of more elaborated derivatives, with the 2-methyl group providing a defined substitution position that differentiates it from the unsubstituted parent scaffold and other regioisomers [2]. Commercially, the compound is typically offered at 95–97% purity by vendors such as AKSci (Cat. 5140EM), Fluorochem, and Enamine .

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine-5,7-diol Analogs Fails: The 2-Methyl Differentiation Argument


Pyrazolo[1,5-a]pyrimidine-5,7-diol derivatives are not interchangeable scaffolds. The position and nature of substituents on the pyrazolo[1,5-a]pyrimidine core profoundly impact both biological activity and physicochemical properties. In the PI3Kδ inhibitor series developed by Stypik et al. (2022), modifications at the C(2) position of the core—precisely where the methyl group resides in the target compound—were shown to be critical for tuning inhibitor potency and isoform selectivity [1]. The unsubstituted pyrazolo[1,5-a]pyrimidine core itself exhibits only moderate PI3Kδ inhibitory activity (IC₅₀ = 475 nM) with poor selectivity against the α isoform [1]. Regioisomeric substitution (e.g., 3-methyl vs. 2-methyl) alters the electronic distribution and hydrogen-bonding capacity of the scaffold, which can affect both target binding and off-target profiles [2]. Furthermore, the tautomeric equilibrium between the diol and dione forms is influenced by substituent position, affecting solubility, stability, and reactivity in downstream synthetic transformations [3]. Therefore, procuring a generic in-class analog without verifying positional substitution identity risks introducing compounds with divergent biological activity, synthetic compatibility, or physicochemical behavior.

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol: Quantified Differentiation Evidence Against Closest Analogs


Substituent Positional Identity: 2-Methyl vs. 3-Methyl Regioisomer as a Critical Procurement Distinction

The target compound features a methyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core, whereas a common commercially available regioisomer is 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9). The 2-position corresponds to the C(2) site identified by Stypik et al. (2022) as a critical vector for amine substitution in PI3Kδ inhibitor optimization; modifications at this position directly influence both enzymatic potency and isoform selectivity [1]. The 3-methyl regioisomer positions the methyl group at a different point on the pyrazole ring, altering the electronic environment of the N1 bridgehead nitrogen and the hydrogen-bonding donor/acceptor pattern. In the SAR studies leading to CPL302415 (PI3Kδ IC₅₀ = 18 nM), the C(2) position accommodates specific amine substituents that interact with the tryptophan shelf (Trp-760) of PI3Kδ, and the identity of the substituent at C(2) is a key determinant of inhibitor potency [1].

Regiochemistry Synthetic Intermediate Quality Control Kinase Inhibitor Scaffold Design

Molecular Weight and Physicochemical Discrimination Against the Unsubstituted Core Scaffold

The target compound (MW 165.15 g/mol) differs from the unsubstituted pyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 57489-70-0, MW 151.12 g/mol) by the addition of a methyl group (+14 Da). This mass difference can be detected by LC-MS or HRMS for identity confirmation . The methyl group also increases lipophilicity: calculated logP values (ChemAxon prediction) for the 2-methyl derivative are approximately 0.3–0.5 units higher than those for the unsubstituted core, which can affect aqueous solubility and chromatographic retention time . In the context of PI3Kδ inhibition, the unsubstituted core was reported to exhibit IC₅₀ = 475 nM with poor selectivity, whereas elaborated C(2)-substituted derivatives in the same series achieve IC₅₀ values as low as 18 nM with selectivity ratios exceeding 1,400-fold for PI3Kβ/δ [1]. While the 2-methyl group alone does not confer this potency, it provides the correct substitution point for subsequent amine installation.

Physicochemical Properties Solubility Synthetic Intermediate Handling

GHS Hazard Profile: Skin and Eye Irritation Classification Differentiates from Less Hazardous Analogs

According to ChemicalBook GHS classification data, 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol carries H315 (Causes skin irritation, Category 2) and H319 (Causes serious eye irritation, Category 2A) hazard statements, requiring P264, P280, P302+P352, P305+P351+P338 precautionary measures . In comparison, the 2-phenyl analog (CAS 64947-24-6) is handled by vendors without explicit skin/eye irritation warnings in publicly available safety documentation, suggesting a potentially different hazard profile associated with the smaller methyl substituent . The unsubstituted core pyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 57489-70-0) also lacks these explicit GHS irritation classifications in available vendor SDS documents. This difference in hazard classification is relevant for procurement decisions involving laboratory handling, storage, and waste disposal requirements.

Safety Handling Requirements Procurement Risk Assessment

Tautomeric Equilibrium: 5,7-Diol vs. 5,7-Dione Form Impacts Spectroscopic Detection and Reactivity

The target compound exists in tautomeric equilibrium between the 5,7-diol form (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) and the 5,7-dione form (2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione), with the IUPAC name reflecting the dione as the preferred descriptor . This tautomerism is characteristic of pyrazolo[1,5-a]pyrimidines bearing hydroxyl groups at the 5 and 7 positions and has been documented in the photophysical study by Tigreros et al. (2020), where 7-hydroxy/7-one tautomerism in pyrazolo[1,5-a]pyrimidines significantly influences UV-Vis absorption and fluorescence emission properties [1]. In contrast, the 5,7-dichloro analog (CAS 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) lacks this tautomeric equilibrium due to the absence of exchangeable protons at the 5 and 7 positions, resulting in a fixed, non-tautomerizing scaffold with different reactivity toward nucleophilic substitution . The tautomeric behavior of the target compound may affect NMR spectral interpretation, HPLC peak shape (potential for split peaks), and the outcome of derivatization reactions (e.g., O-alkylation vs. N-alkylation).

Tautomerism Analytical Characterization Synthetic Reactivity

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol: Evidence-Backed Application Scenarios for Scientific Procurement


PI3Kδ Inhibitor Lead Optimization: C(2)-Functionalized Pyrazolo[1,5-a]pyrimidine Series

The 2-methyl substituent on the target compound makes it a suitable starting scaffold for the synthesis of C(2)-amine-substituted pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitors, following the SAR strategy established by Stypik et al. (2022). In the benzimidazole derivative series (Part II), C(2)-amine substituents such as N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol were identified as the most promising potency-enhancing groups, yielding inhibitors with PI3Kδ IC₅₀ values down to 18 nM and selectivity ratios exceeding 1,400-fold for PI3Kβ/δ [1]. The 2-methyl group provides a defined synthetic handle for subsequent functionalization at this critical vector. Procuring the correct 2-methyl regioisomer, rather than the 3-methyl analog, is essential for accessing this specific SAR trajectory [1].

Pyrazolo[1,5-a]pyrimidine-Based Fluorescent Probe Development

Tigreros et al. (2020) demonstrated that pyrazolo[1,5-a]pyrimidines with electron-donating substituents at position 7 exhibit tunable photophysical properties, including absorption and emission behavior suitable for intracellular imaging applications [2]. The 5,7-diol/5,7-dione tautomeric system of the target compound provides a scaffold for further functionalization at position 7, which is the key site for modulating fluorescence properties. The 2-methyl substituent offers a defined baseline for studying substituent electronic effects on photophysical output without introducing the steric and electronic complications of larger aryl groups such as those present in the 2-phenyl analog [2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The low molecular weight (165.15 g/mol) of 2-methylpyrazolo[1,5-A]pyrimidine-5,7-diol situates it within the typical fragment size range (MW < 300 Da) for FBDD campaigns. The pyrazolo[1,5-a]pyrimidine core has been crystallographically characterized in complex with multiple kinase targets, including PDE10A (PDB: 5XUJ), CDK2, and CK2, confirming its role as a hinge-binding scaffold [3]. The 2-methyl fragment maintains the core hydrogen-bonding capacity while providing a defined vector for fragment growing or linking strategies. The documented PI3Kδ binding of close analogs (core IC₅₀ = 475 nM) provides a starting potency anchor for fragment optimization [1].

Quality Control and Identity Verification in Multi-Analog Compound Libraries

For laboratories maintaining compound libraries containing multiple pyrazolo[1,5-a]pyrimidine-5,7-diol analogs, the target compound can be analytically distinguished from its closest regioisomers by the combination of molecular weight (MW 165.15 vs. 151.12 for unsubstituted core), chromatographic retention (increased lipophilicity from the methyl group), and GHS hazard profile (H315/H319 warnings specific to the 2-methyl derivative as documented by ChemicalBook) . These orthogonal analytical handles support identity confirmation and purity assessment in procurement quality control workflows.

Quote Request

Request a Quote for 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.